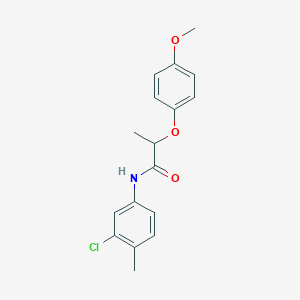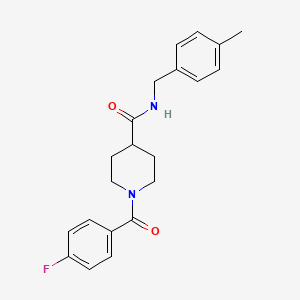![molecular formula C19H18ClNO3 B4989339 8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as CQ and has been used in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
作用機序
The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of lysosomal function. CQ is a weak base that accumulates in acidic compartments, such as lysosomes. This accumulation leads to an increase in lysosomal pH, which inhibits lysosomal enzymes and impairs lysosomal function. CQ has also been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. In cancer research, CQ has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, CQ has been shown to reduce inflammation, oxidative stress, and beta-amyloid plaque accumulation. In malaria research, CQ has been shown to inhibit the growth of the malaria parasite by interfering with heme detoxification.
実験室実験の利点と制限
CQ has several advantages for lab experiments, including its low cost, high availability, and well-established synthesis method. However, CQ also has some limitations, including its potential toxicity and nonspecific effects on lysosomal function.
将来の方向性
There are several future directions for CQ research. In cancer research, CQ could be further studied as a potential therapeutic agent for various types of cancer. In Alzheimer's disease research, CQ could be studied in combination with other drugs to enhance its efficacy. In malaria research, CQ could be used in combination with other antimalarial drugs to overcome drug resistance. Additionally, CQ could be studied for its potential use in other diseases, such as Parkinson's disease and Huntington's disease.
合成法
The synthesis of CQ involves the reaction of 8-hydroxyquinoline with 3-chlorophenol in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 8-(3-chlorophenoxy)quinoline, which is then reacted with ethylene glycol in the presence of potassium carbonate and dimethylformamide to produce CQ.
科学的研究の応用
CQ has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, CQ has been shown to inhibit autophagy, a process that is essential for cancer cell survival. CQ has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the lysosomal degradation of these drugs. In Alzheimer's disease research, CQ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In malaria research, CQ has been used as an antimalarial drug due to its ability to inhibit the growth of the malaria parasite.
特性
IUPAC Name |
8-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-6-2-7-17(14-16)23-12-10-22-11-13-24-18-8-1-4-15-5-3-9-21-19(15)18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMVJUVAMFVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)

![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
